molecular formula C9H6ClNS B13435423 2-Chloro-6-(thiophen-3-yl)pyridine

2-Chloro-6-(thiophen-3-yl)pyridine

Cat. No.: B13435423
M. Wt: 195.67 g/mol
InChI Key: WFUIOTQDTDVLBR-UHFFFAOYSA-N
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Description

2-Chloro-6-(thiophen-3-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a thiophene ring at position 4. Its structure combines the electron-deficient pyridine system with the sulfur-containing thiophene moiety, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C9H6ClNS

Molecular Weight

195.67 g/mol

IUPAC Name

2-chloro-6-thiophen-3-ylpyridine

InChI

InChI=1S/C9H6ClNS/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H

InChI Key

WFUIOTQDTDVLBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(thiophen-3-yl)pyridine can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-(thiophen-3-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids or esters, and suitable solvents such as toluene or ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(thiophen-3-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced thiophene derivatives.

Scientific Research Applications

2-Chloro-6-(thiophen-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(thiophen-3-yl)pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-Chloro-6-(thiophen-3-yl)pyridine but differ in substituents, leading to distinct chemical and biological behaviors:

Compound Name Substituents Key Features Similarity Index
2-Chloro-6-methoxypyridin-3-yl)methanol Methoxy, hydroxymethyl Polar, hydrogen-bonding capability 0.83
2-Chloro-6-methoxyisonicotinonitrile Methoxy, nitrile Electron-withdrawing nitrile group 0.82
2-Chloro-6-(4-fluorophenyl)pyridine Fluorophenyl Fluorine-enhanced lipophilicity
Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) Trichloromethyl Agrochemical use, high lipophilicity
2-Chloro-6-(trifluoromethyl)pyridine Trifluoromethyl Strong electron-withdrawing effect

Key Observations:

  • Thiophene vs. Methoxy/Trifluoromethyl: The thiophene group in the target compound provides π-conjugation and sulfur-mediated interactions, contrasting with the electron-donating methoxy group in analogs like A121860 or the electron-withdrawing trifluoromethyl group in nitrapyrin. This affects reactivity in cross-coupling reactions and binding affinity in biological systems .
  • Fluorophenyl vs. Thiophen-3-yl: The fluorophenyl substituent in 2-Chloro-6-(4-fluorophenyl)pyridine enhances metabolic stability and membrane permeability compared to the thiophene analog, which may exhibit better coordination with metal catalysts due to sulfur’s lone pairs .

Physicochemical Properties

  • Solubility: Thiophene-containing derivatives generally exhibit lower water solubility compared to methoxy-substituted analogs due to increased hydrophobicity. For example, nitrapyrin’s trichloromethyl group further reduces solubility, making it suitable for soil applications .
  • Electronic Effects: The thiophene ring’s electron-rich nature contrasts with the electron-deficient trifluoromethyl group, influencing redox behavior and spectroscopic profiles (e.g., UV-Vis absorption) .

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